molecular formula C14H9NOS B1523132 3-(1-Benzothiophene-3-carbonyl)pyridine CAS No. 1094639-91-4

3-(1-Benzothiophene-3-carbonyl)pyridine

Cat. No. B1523132
CAS RN: 1094639-91-4
M. Wt: 239.29 g/mol
InChI Key: RZWKYRKNEPYDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Benzothiophene-3-carbonyl)pyridine is a chemical compound with the molecular formula C14H9NOS . It is used in various research and industrial applications .


Molecular Structure Analysis

The molecular structure of 3-(1-Benzothiophene-3-carbonyl)pyridine consists of a benzothiophene ring attached to a pyridine ring via a carbonyl group .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 3-(1-Benzothiophene-3-carbonyl)pyridine, focusing on six unique applications. Each section provides detailed information on a specific field of application.

Antimicrobial and Antifungal Applications

Benzothiophene derivatives have been explored for their potential as antimicrobial and antifungal agents. They exhibit promise in combating a range of microbial and fungal pathogens, which is crucial in the development of new medications to address antibiotic resistance .

Antioxidant Properties

These compounds are also being studied for their antioxidant properties. Antioxidants are important in neutralizing free radicals in the body, which can prevent cell damage and play a role in managing diseases related to oxidative stress .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of benzothiophene derivatives make them candidates for the treatment of pain and inflammation-related conditions, offering potential alternatives to current pain relief medications .

Anticancer Research

There is ongoing research into the anticancer properties of benzothiophene derivatives. These compounds may inhibit cancer cell growth and could be used in developing new chemotherapeutic agents .

Enantioselective Catalysis

In medicinal chemistry, these molecules are being investigated for their use in enantioselective catalysis, which is important for creating specific chiral molecules that can be used in pharmaceuticals .

Anti-mycobacterial and Antitubercular Properties

Benzothiophene derivatives are also being studied for their anti-mycobacterial and antitubercular properties, which could lead to new treatments for tuberculosis .

properties

IUPAC Name

1-benzothiophen-3-yl(pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NOS/c16-14(10-4-3-7-15-8-10)12-9-17-13-6-2-1-5-11(12)13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWKYRKNEPYDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Benzothiophene-3-carbonyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(1-Benzothiophene-3-carbonyl)pyridine
Reactant of Route 3
Reactant of Route 3
3-(1-Benzothiophene-3-carbonyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-(1-Benzothiophene-3-carbonyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-(1-Benzothiophene-3-carbonyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-(1-Benzothiophene-3-carbonyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.